

# Ortetamine (2-Methylamphetamine): A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: **Ortetamine**

Cat. No.: **B1605716**

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## Abstract

**Ortetamine**, also known as 2-methylamphetamine, is a stimulant belonging to the amphetamine class of compounds. As a positional isomer of methamphetamine, its chemical structure is characterized by a methyl group at the ortho (2-) position of the phenyl ring. This structural modification influences its pharmacological profile, distinguishing it from amphetamine and other isomers. This technical guide provides an in-depth overview of the core physicochemical properties, pharmacology, and synthesis of **Ortetamine**, intended for a scientific audience. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate molecular interactions and synthetic pathways.

## Chemical and Physical Properties

**Ortetamine** is a chiral compound, and its properties can be influenced by the specific stereoisomer. Unless otherwise specified, the data presented here refers to the racemic mixture.

Property	Value	Source(s)
IUPAC Name	1-(2-methylphenyl)propan-2-amine	<a href="#">[1]</a>
Synonyms	2-Methylamphetamine, o-Methylamphetamine, Ortetamine	<a href="#">[1]</a>
CAS Number	5580-32-5	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	<a href="#">[1]</a>
Molar Mass	149.237 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Crystalline solid (as hydrochloride salt)	<a href="#">[3]</a>
XLogP3	2.5	<a href="#">[3]</a>
Topological Polar Surface Area	26 Å <sup>2</sup>	<a href="#">[1]</a>
Complexity	111	<a href="#">[1]</a>

## Pharmacology

The pharmacological effects of **Ortetamine** are primarily mediated through its interaction with monoamine neurotransmitter systems.[\[3\]](#) It acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[\[3\]](#)

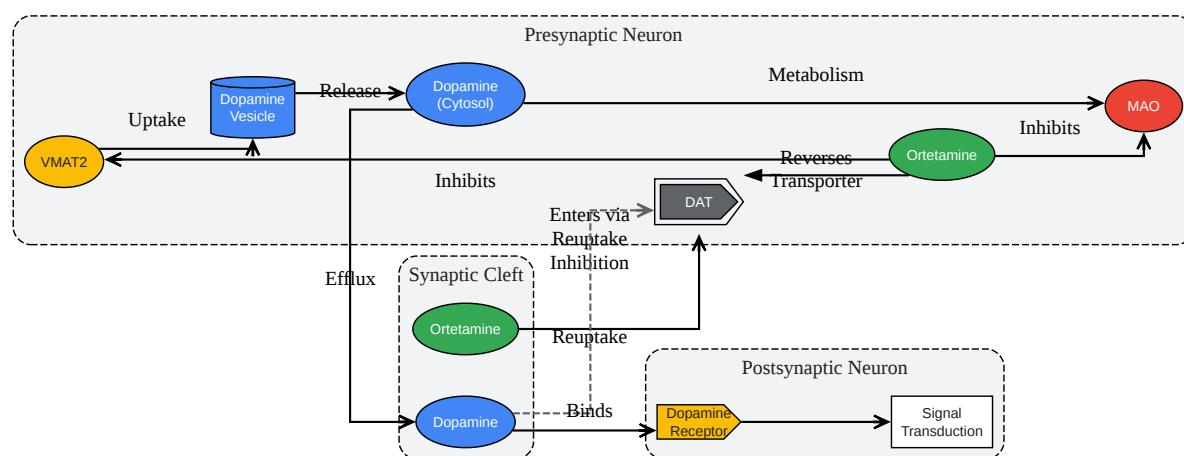
## Pharmacodynamics

**Ortetamine**'s mechanism of action is similar to that of other amphetamines, involving the disruption of vesicular monoamine storage and the reversal of transporter function for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[\[3\]](#) This leads to an increased concentration of these neurotransmitters in the synaptic cleft.

While specific binding affinities (Ki values) for **Ortetamine** at human monoamine transporters are not readily available in the literature, structure-activity relationship (SAR) studies of ring-substituted amphetamines suggest that the position of the methyl group influences potency and selectivity.[\[4\]](#) Animal studies indicate that **Ortetamine** substitutes for dextroamphetamine,

suggesting a similar dopaminergic and noradrenergic profile, albeit with approximately one-tenth the potency of dextroamphetamine.<sup>[4]</sup> The ortho-methyl group is thought to reduce the binding affinity compared to amphetamine.<sup>[3]</sup>

Some sources suggest that **Ortetamine** also acts as a serotonin 5-HT2A receptor agonist, a property shared with some psychedelic amphetamines.<sup>[2]</sup> However, the absence of a 2,5-dimethoxy motif, which is common in potent 5-HT2A agonists of the phenethylamine class, suggests that its activity at this receptor may be weaker.<sup>[3]</sup>



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Figure 1: Proposed mechanism of **Ortetamine** at a dopaminergic synapse.

## Pharmacokinetics

Detailed pharmacokinetic data for **Ortetamine** in humans is not available. However, based on its structural similarity to amphetamine and methamphetamine, its pharmacokinetic profile is

expected to be similar. Amphetamine-type stimulants are generally well-absorbed orally, have a large volume of distribution, and low plasma protein binding.[5]

**Metabolism:** Studies on the metabolism of the structurally related 2-methyl-amphetamine in rats have identified several key metabolic pathways.[3] These are expected to be similar for **Ortetamine** and include:

- Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.
- Hydroxylation of the phenylmethyl group: Addition of a hydroxyl group to the methyl substituent on the phenyl ring, which can be followed by oxidation to a carboxylic acid.
- Hydroxylation of the side chain.
- Phase II conjugation: Glucuronidation and/or sulfation of the hydroxyl and carboxyl groups.

The cytochrome P450 enzyme CYP2D6 is known to be involved in the metabolism of amphetamines and is likely a key enzyme in the biotransformation of **Ortetamine**.[3]

**Excretion:** Amphetamine and its metabolites are primarily excreted in the urine.[5] The rate of excretion is dependent on urinary pH.[5]

## Experimental Protocols

### Synthesis of Ortetamine via Reductive Amination

The most common method for the synthesis of **Ortetamine** is the reductive amination of 2-methylphenylacetone (also known as o-tolylacetone).[2][3] This is a two-step, one-pot reaction where the ketone is first condensed with an amine source (e.g., ammonia) to form an imine, which is then reduced to the corresponding amine.

**Materials:**

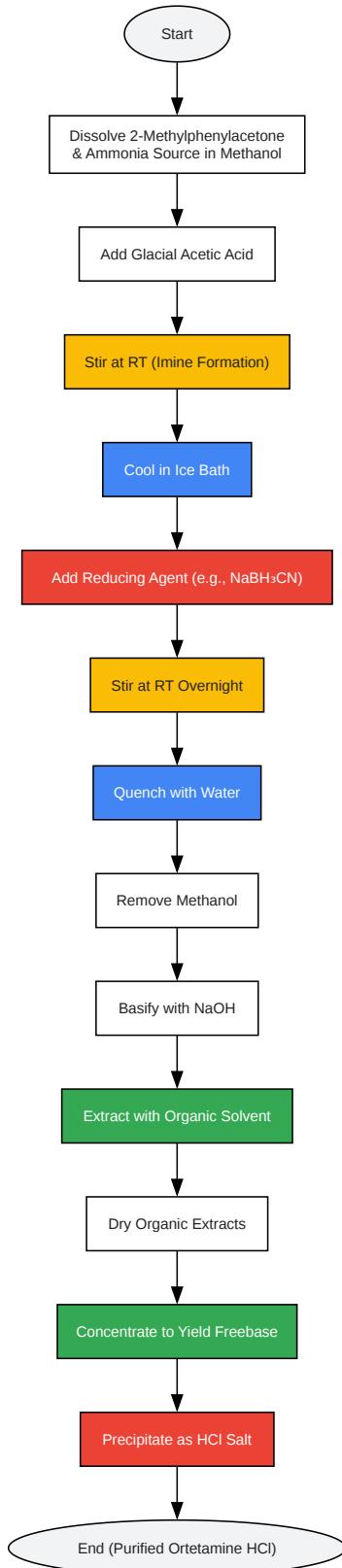
- 2-Methylphenylacetone
- Ammonia source (e.g., ammonium acetate, aqueous ammonia)

- Reducing agent (e.g., sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), sodium borohydride ( $\text{NaBH}_4$ ), or catalytic hydrogenation with  $\text{H}_2$  over  $\text{Pd/C}$ )
- Anhydrous methanol or ethanol
- Glacial acetic acid (as a catalyst for imine formation)
- Diethyl ether or dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (for salt formation and precipitation)

#### Procedure (Generalized):

- Dissolve 2-methylphenylacetone and an excess of the ammonia source in anhydrous methanol.
- Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ) portion-wise to the stirred solution, maintaining the temperature below 20°C.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Make the aqueous solution basic by adding a suitable base (e.g.,  $\text{NaOH}$  solution).
- Extract the product into an organic solvent (e.g., diethyl ether).
- Dry the combined organic extracts over an anhydrous drying agent.

- Filter and remove the solvent under reduced pressure to yield the freebase of **Ortetamine** as an oil.
- For purification and to obtain a stable salt, dissolve the freebase in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate **Ortetamine** hydrochloride.
- Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.



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Figure 2: Workflow for the synthesis of **Ortetamine**.

# Monoamine Transporter Binding Assay Protocol (Representative)

This protocol describes a general method for determining the binding affinity of a test compound like **Ortetamine** to monoamine transporters (DAT, NET, SERT) using a competitive radioligand binding assay.

## Materials:

- Cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
- Radioligand specific for each transporter (e.g., [<sup>3</sup>H]WIN 35,428 for DAT, [<sup>3</sup>H]nisoxetine for NET, [<sup>3</sup>H]citalopram for SERT).
- Test compound (**Ortetamine**).
- Non-specific binding control (a high concentration of a known inhibitor, e.g., cocaine for DAT).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Liquid scintillation counter.

## Procedure:

- Prepare serial dilutions of **Ortetamine** in the assay buffer.
- In a 96-well plate, add the assay buffer, the appropriate cell membranes, the radioligand at a concentration near its  $K_d$ , and either the vehicle, **Ortetamine** at various concentrations, or the non-specific binding control.

- Incubate the plates at room temperature for a specified time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Ortetamine** concentration.
- Determine the  $IC_{50}$  (the concentration of **Ortetamine** that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Convert the  $IC_{50}$  to a  $K_i$  (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Conclusion

**Ortetamine** (2-methylamphetamine) is a classic example of a substituted amphetamine whose pharmacological properties are modulated by the position of a single methyl group on the phenyl ring. Its primary mechanism of action as a monoamine releasing agent and reuptake inhibitor aligns it with other stimulant amphetamines. While it is a valuable tool for SAR studies and as an analytical reference standard, a comprehensive understanding of its quantitative pharmacology and human pharmacokinetics is still lacking in the public domain. Further research is needed to fully characterize its receptor binding affinities and metabolic profile to better understand its potential effects and to aid in its identification in forensic and clinical settings.

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